1-METHANESULFONYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Description
1-Methanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone modified with a methanesulfonyl group and a 3-methoxythiolan-3-ylmethyl substituent.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S2/c1-19-13(5-8-20-10-13)9-14-12(16)11-3-6-15(7-4-11)21(2,17)18/h11H,3-10H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPBJURPFSXOHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Methoxy-Substituted Thiolane Moiety: This can be done through nucleophilic substitution reactions where the thiolane ring is introduced.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-METHANESULFONYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Its unique structure allows for the exploration of its biological activity, including potential enzyme inhibition or receptor binding studies.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, while the piperidine ring can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Similarity and Divergence
The compound’s structural uniqueness lies in its 3-methoxythiolan-3-ylmethyl substituent and methanesulfonyl group. These features differentiate it from analogs, as shown in the table below:
Key Observations :
- Substituent Impact : The 3-methoxythiolan group in the target compound introduces a sulfur-containing heterocycle, which may enhance binding to cysteine-rich protein domains compared to BI87409’s thiophene-cyclopentyl moiety .
- Sulfonyl Group Variations: The methanesulfonyl group in the target compound and BI87409 contrasts with the phenylsulfonyl group in ’s analog.
Bioactivity and Target Correlations (Inferred from and )
highlights that structurally similar compounds cluster into groups with shared bioactivity profiles. For example:
- Thiolan/Thiophene Derivatives : Compounds like BI87409 and the target molecule may target enzymes such as cysteine proteases or kinases due to their sulfur-containing motifs .
- Sulfonamide Linkers : The methanesulfonyl group in both the target compound and BI87409 could enhance solubility and hydrogen-bonding capacity, improving pharmacokinetic properties compared to phenylsulfonyl analogs .
emphasizes computational metrics (e.g., Tanimoto and Dice indices) for quantifying structural similarity. Applying these metrics, the target compound would likely show moderate similarity (~0.6–0.7 Tanimoto score) to BI87409 due to shared sulfonamide-piperidine cores but divergent substituents .
Pharmacological Implications
- Target Selectivity: The 3-methoxythiolan group may reduce off-target effects compared to thiophene-based analogs (e.g., BI87409), as thiolanes are less common in endogenous biomolecules .
- Metabolic Stability : Methoxy groups (as in the target compound) typically improve metabolic stability compared to unsubstituted thiolanes or thiophenes, which are prone to oxidative degradation .
Biological Activity
1-Methanesulfonyl-N-[(3-methoxythiolan-3-yl)methyl]piperidine-4-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C15H22N2O4S
Research indicates that this compound may interact with various biological pathways, particularly those involving kinase signaling. It has been observed to inhibit specific kinases, which play crucial roles in cellular processes such as proliferation, migration, and apoptosis.
Kinase Inhibition
This compound has shown selective inhibition of the ERK5 pathway. ERK5 is involved in cancer cell survival and proliferation, making this compound a candidate for cancer therapeutics. Inhibition of ERK5 leads to reduced cell migration and invasion in various cancer cell lines, indicating its potential as an anti-metastatic agent .
Pharmacokinetics
The pharmacokinetic profile of the compound reveals important data regarding its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : The compound exhibits moderate permeability across cell membranes.
- Distribution : It tends to distribute widely in tissues due to its lipophilic nature.
- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cancer Cell Studies :
- In Vivo Studies :
Biological Activity Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
